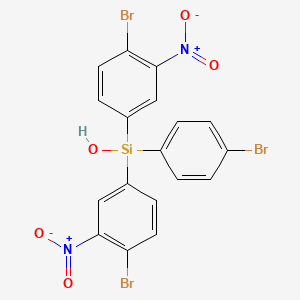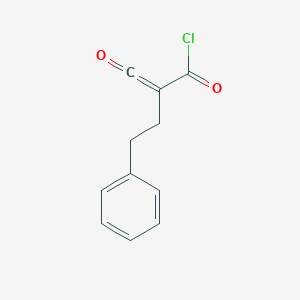
3-Hydrazinylidene-1-(propan-2-yl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Hydrazinylidene-1-(propan-2-yl)pyrrolidine is a nitrogen-containing heterocyclic compound. The pyrrolidine ring is a versatile scaffold widely used in medicinal chemistry due to its ability to explore pharmacophore space efficiently and contribute to the stereochemistry of molecules
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydrazinylidene-1-(propan-2-yl)pyrrolidine typically involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors. One common method is the nucleophilic and electrophilic allylation of a bis-Boc-carbonate derived from 2-methylene-1,3-propane diol . The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the pyrrolidine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product suitable for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
3-Hydrazinylidene-1-(propan-2-yl)pyrrolidine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties to suit specific applications.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the pyrrolidine ring.
Wissenschaftliche Forschungsanwendungen
3-Hydrazinylidene-1-(propan-2-yl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for developing new drugs and studying biological pathways.
Medicine: Its potential therapeutic properties are explored for treating various diseases.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other industrial products
Wirkmechanismus
The mechanism of action of 3-Hydrazinylidene-1-(propan-2-yl)pyrrolidine involves its interaction with specific molecular targets and pathways. The pyrrolidine ring’s stereochemistry and functional groups play a crucial role in its binding to target proteins and enzymes, influencing biological activity . The compound’s effects are mediated through these interactions, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Pyrrolopyrazine derivatives
- Pyrrolidine-2-one
- Pyrrolidine-2,5-diones
- Prolinol
Uniqueness
3-Hydrazinylidene-1-(propan-2-yl)pyrrolidine is unique due to its specific structure, which allows for diverse chemical modifications and biological activities. Its ability to form stable complexes with various targets makes it a valuable compound in medicinal chemistry and other fields.
Eigenschaften
CAS-Nummer |
58039-29-5 |
|---|---|
Molekularformel |
C7H15N3 |
Molekulargewicht |
141.21 g/mol |
IUPAC-Name |
(1-propan-2-ylpyrrolidin-3-ylidene)hydrazine |
InChI |
InChI=1S/C7H15N3/c1-6(2)10-4-3-7(5-10)9-8/h6H,3-5,8H2,1-2H3 |
InChI-Schlüssel |
DGCDZBJIDNGJKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N1CCC(=NN)C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


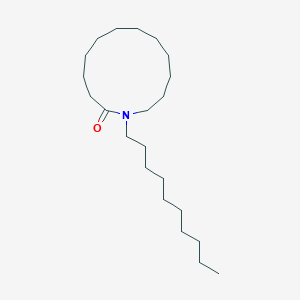
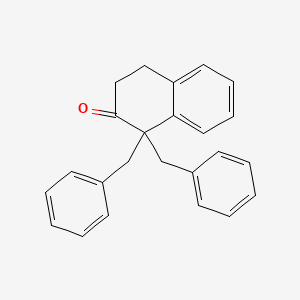
![(NE)-N-[(9E)-9-hydroxyiminohexadecan-8-ylidene]hydroxylamine](/img/structure/B14618736.png)
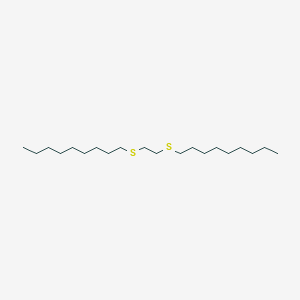
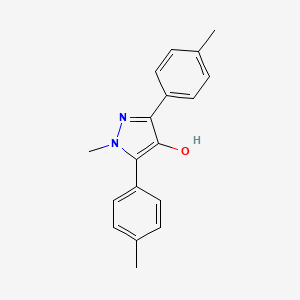

methylidene}-1-methylimidazolidine](/img/structure/B14618758.png)
![2-[(2Z)-2-{[2-(3,4-Diethoxyphenyl)-2-methoxyethyl]imino}pyrrolidin-1-yl]ethan-1-ol](/img/structure/B14618765.png)
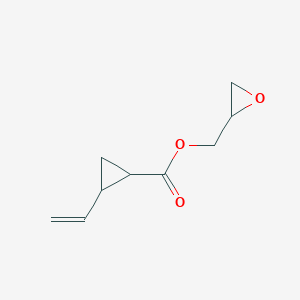
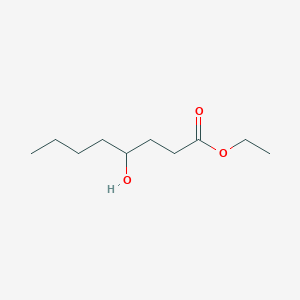
![trans-3-Thiabicyclo[4.4.0]decane](/img/structure/B14618804.png)
![1,1'-[(Dinitromethylene)disulfanediyl]dibenzene](/img/structure/B14618835.png)
